molecular formula C15H20N4O3S B2649960 1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-(cyclopropanesulfonyl)piperazine CAS No. 2415551-95-8

1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-(cyclopropanesulfonyl)piperazine

Cat. No.: B2649960
CAS No.: 2415551-95-8
M. Wt: 336.41
InChI Key: HGFVYULKEOPVQJ-UHFFFAOYSA-N
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Description

1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-(cyclopropanesulfonyl)piperazine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a cyclopenta[c]pyridazine core with a piperazine ring, making it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-(cyclopropanesulfonyl)piperazine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . This reaction is followed by further functionalization steps to introduce the piperazine and cyclopropanesulfonyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-(cyclopropanesulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-(cyclopropanesulfonyl)piperazine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-(cyclopropanesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-(cyclopropanesulfonyl)piperazine is unique due to its combination of a cyclopenta[c]pyridazine core with a piperazine ring and a cyclopropanesulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-cyclopropylsulfonylpiperazin-1-yl)-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c20-15(14-10-11-2-1-3-13(11)16-17-14)18-6-8-19(9-7-18)23(21,22)12-4-5-12/h10,12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFVYULKEOPVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)C(=O)N3CCN(CC3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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